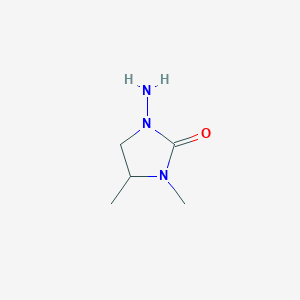
1-Amino-3,4-dimethylimidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3,4-dimethylimidazolidin-2-one (ADI) is a heterocyclic organic compound that has been synthesized and studied for its potential applications in scientific research. ADI has a unique chemical structure that makes it a promising candidate for use in various fields, including biochemistry, pharmacology, and materials science.
科学研究应用
1-Amino-3,4-dimethylimidazolidin-2-one has been studied for its potential applications in various fields of scientific research. In biochemistry, 1-Amino-3,4-dimethylimidazolidin-2-one has been used as a precursor for the synthesis of peptides and proteins. It has also been used as a reagent for the determination of amino acids and other compounds. In pharmacology, 1-Amino-3,4-dimethylimidazolidin-2-one has been investigated for its potential as a drug candidate due to its ability to act as a prodrug and release active compounds in vivo. In materials science, 1-Amino-3,4-dimethylimidazolidin-2-one has been used as a building block for the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 1-Amino-3,4-dimethylimidazolidin-2-one is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various chemical reactions. This intermediate can react with nucleophiles, such as amines or thiols, to form adducts. The intermediate can also undergo oxidation or reduction reactions to form different compounds.
生化和生理效应
1-Amino-3,4-dimethylimidazolidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-Amino-3,4-dimethylimidazolidin-2-one can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 1-Amino-3,4-dimethylimidazolidin-2-one has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have demonstrated that 1-Amino-3,4-dimethylimidazolidin-2-one can improve cognitive function and reduce oxidative stress in animal models.
实验室实验的优点和局限性
One of the main advantages of using 1-Amino-3,4-dimethylimidazolidin-2-one in lab experiments is its unique chemical structure, which allows for the synthesis of novel compounds with unique properties. 1-Amino-3,4-dimethylimidazolidin-2-one is also relatively stable and easy to handle, making it a convenient reagent for various reactions. However, one limitation of using 1-Amino-3,4-dimethylimidazolidin-2-one is its potential toxicity, as it can form reactive intermediates that can cause cellular damage. Careful handling and proper safety measures should be taken when working with 1-Amino-3,4-dimethylimidazolidin-2-one.
未来方向
There are several future directions for research on 1-Amino-3,4-dimethylimidazolidin-2-one. One area of interest is the development of new synthetic methods for 1-Amino-3,4-dimethylimidazolidin-2-one and its derivatives. Another area of interest is the investigation of the mechanism of action of 1-Amino-3,4-dimethylimidazolidin-2-one and its potential as a therapeutic agent. Additionally, the use of 1-Amino-3,4-dimethylimidazolidin-2-one in materials science and nanotechnology is an area of growing interest, with potential applications in sensors, catalysis, and drug delivery systems.
属性
CAS 编号 |
170500-50-2 |
|---|---|
产品名称 |
1-Amino-3,4-dimethylimidazolidin-2-one |
分子式 |
C5H11N3O |
分子量 |
129.16 g/mol |
IUPAC 名称 |
1-amino-3,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C5H11N3O/c1-4-3-8(6)5(9)7(4)2/h4H,3,6H2,1-2H3 |
InChI 键 |
FRFGSXBQYIOXQT-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=O)N1C)N |
规范 SMILES |
CC1CN(C(=O)N1C)N |
同义词 |
2-Imidazolidinone,1-amino-3,4-dimethyl-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

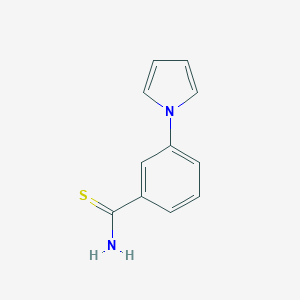

![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)
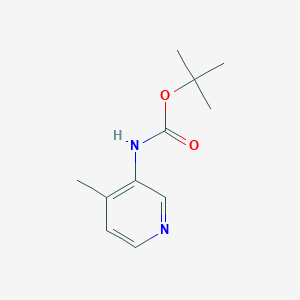
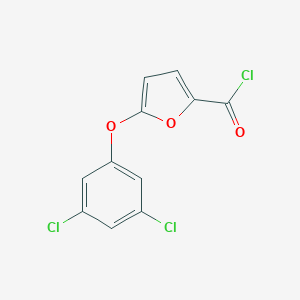
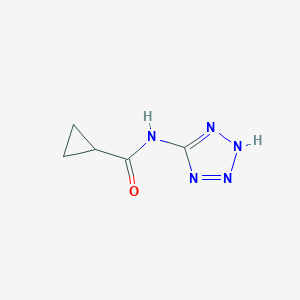

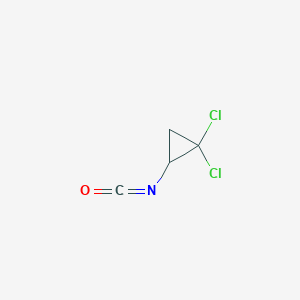
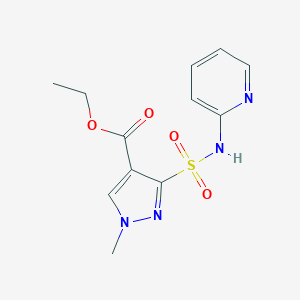


![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)

